molecular formula C21H22BrNO6 B5204822 Diethyl 2-(benzamidomethyl)-2-(4-bromophenoxy)propanedioate

Diethyl 2-(benzamidomethyl)-2-(4-bromophenoxy)propanedioate

Cat. No.: B5204822
M. Wt: 464.3 g/mol
InChI Key: CVKDQVYPWXKZFX-UHFFFAOYSA-N
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Description

Diethyl 2-(benzamidomethyl)-2-(4-bromophenoxy)propanedioate is a synthetic organic compound that belongs to the class of esters It features a benzamide group, a bromophenoxy group, and a propanedioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-(benzamidomethyl)-2-(4-bromophenoxy)propanedioate typically involves multi-step organic reactions. One possible synthetic route could include:

    Formation of Benzamide Intermediate: Reacting benzoyl chloride with an amine to form benzamide.

    Bromination: Introducing a bromine atom to the phenoxy group through electrophilic aromatic substitution.

    Esterification: Reacting the intermediate with diethyl malonate under acidic or basic conditions to form the final ester product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzamide or phenoxy groups.

    Reduction: Reduction reactions could target the carbonyl groups in the ester moiety.

    Substitution: The bromine atom in the phenoxy group can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Could be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of Diethyl 2-(benzamidomethyl)-2-(4-bromophenoxy)propanedioate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 2-(benzamidomethyl)-2-(4-chlorophenoxy)propanedioate: Similar structure with a chlorine atom instead of bromine.

    Diethyl 2-(benzamidomethyl)-2-(4-fluorophenoxy)propanedioate: Similar structure with a fluorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in Diethyl 2-(benzamidomethyl)-2-(4-bromophenoxy)propanedioate may confer unique reactivity and properties compared to its chloro- and fluoro- analogs. Bromine’s larger atomic size and different electronegativity can influence the compound’s chemical behavior and interactions.

Properties

IUPAC Name

diethyl 2-(benzamidomethyl)-2-(4-bromophenoxy)propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrNO6/c1-3-27-19(25)21(20(26)28-4-2,29-17-12-10-16(22)11-13-17)14-23-18(24)15-8-6-5-7-9-15/h5-13H,3-4,14H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKDQVYPWXKZFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CNC(=O)C1=CC=CC=C1)(C(=O)OCC)OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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